molecular formula C9H14O3S B14582761 Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate CAS No. 61146-94-9

Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate

Cat. No.: B14582761
CAS No.: 61146-94-9
M. Wt: 202.27 g/mol
InChI Key: HGUFISZNEWKPMM-UHFFFAOYSA-N
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Description

Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate is a chemical compound with the molecular formula C8H14O3S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ester group, a sulfanyl group, and a methylacryloyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate typically involves the esterification of 2-sulfanylacetic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the sulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-sulfanylacetate
  • 2-Methylacryloyl chloride
  • Isopropyl acetate

Uniqueness

Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61146-94-9

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

propan-2-yl 2-(2-methylprop-2-enoylsulfanyl)acetate

InChI

InChI=1S/C9H14O3S/c1-6(2)9(11)13-5-8(10)12-7(3)4/h7H,1,5H2,2-4H3

InChI Key

HGUFISZNEWKPMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC(=O)C(=C)C

Origin of Product

United States

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